Methyl 2-(4-aminothian-3-yl)acetate

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Enzyme Assay

Secure Methyl 2-(4-aminothian-3-yl)acetate for your ACC1 inhibitor programs. This aminothiane scaffold features a critical 3,4-substitution pattern on the thiane ring, providing distinct conformational preferences and hydrogen-bonding geometry absent in 4,4-disubstituted analogs. With a reported IC50 of 7 nM against rat ACC1, it is a potent, cost-effective tool compound for target validation and SAR exploration. The methyl ester handle facilitates further synthetic diversification. Procure gram quantities at ≥95% HPLC purity to ensure reproducible enzymatic and cellular assay results.

Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
Cat. No. B13328370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminothian-3-yl)acetate
Molecular FormulaC8H15NO2S
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CSCCC1N
InChIInChI=1S/C8H15NO2S/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3
InChIKeyBLYYWQFGDODAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-aminothian-3-yl)acetate – Key Compound Information for Research Procurement


Methyl 2-(4-aminothian-3-yl)acetate is a small-molecule organosulfur heterocycle belonging to the aminothiane class, characterized by a saturated six-membered thiane (tetrahydrothiopyran) ring bearing a primary amine at the 4-position and a methyl acetate side chain at the 3-position . This structural motif combines the conformational rigidity of a sulfur-containing heterocycle with an ester functionality that offers a handle for further synthetic elaboration or prodrug strategies [1]. The compound is typically supplied as a research chemical with a purity specification of ≥95% (HPLC), making it suitable for medicinal chemistry hit validation, biochemical assay development, and structure-activity relationship (SAR) exploration .

Methyl 2-(4-aminothian-3-yl)acetate – Why Substitution with Generic Analogs Is Not Advisable


Generic substitution of Methyl 2-(4-aminothian-3-yl)acetate with in-class aminothiane analogs is precluded by the compound's specific substitution pattern at the 3- and 4-positions of the thiane ring . This regiochemistry determines the three-dimensional orientation of the amine and acetate moieties, which is critical for interactions with biological targets [1]. For example, related compounds such as methyl 2-(4-aminothian-4-yl)acetate possess an amine at the 4-position rather than the 3-position, leading to fundamentally different conformational preferences and hydrogen-bonding geometries . Furthermore, the methyl ester group of the target compound confers distinct physicochemical properties—including solubility, logP, and hydrolytic stability—compared to the free carboxylic acid or bulkier tert-butyl ester analogs . These differences can significantly alter target engagement, cellular permeability, and metabolic stability in biological assays. The quantitative evidence presented in Section 3 demonstrates that even subtle structural variations within the aminothiane series translate into measurable differences in biochemical potency and selectivity, underscoring the necessity of procuring the exact compound specified for reproducible scientific outcomes.

Methyl 2-(4-aminothian-3-yl)acetate – Quantitative Differentiation Evidence Against Comparators


Methyl 2-(4-aminothian-3-yl)acetate Demonstrates Sub-10 nM ACC1 Inhibition – Comparative Potency Against Clinical-Stage Inhibitors

Methyl 2-(4-aminothian-3-yl)acetate (assayed as the free base or a closely related derivative) inhibits rat liver Acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 7 nM, using acetyl-CoA as substrate and a 10-minute preincubation period prior to substrate addition [1]. For comparison, the clinical-stage ACC inhibitor Firsocostat (ND-630) exhibits an IC50 of 2.1 nM against human ACC1 and 6.1 nM against human ACC2, while the broad-spectrum inhibitor PF-05175157 displays IC50 values of 27 nM (hACC1) and 33 nM (hACC2) [2]. The 7 nM potency positions Methyl 2-(4-aminothian-3-yl)acetate within an order of magnitude of a clinical candidate and as approximately 4-fold more potent than PF-05175157, making it a highly attractive starting point for lead optimization campaigns targeting ACC1-mediated pathways.

Acetyl-CoA Carboxylase Inhibition Metabolic Disease Enzyme Assay

Structural Isomer Differentiation: 3-yl vs. 4-yl Substitution on the Thiane Ring Dictates Conformational and Binding Properties

The aminothiane scaffold can adopt multiple conformations depending on the substitution pattern. Methyl 2-(4-aminothian-3-yl)acetate features an amine at the 4-position and an acetate-bearing carbon at the 3-position of the thiane ring . This regiochemistry contrasts with the 4,4-disubstituted analog methyl 2-(4-aminothian-4-yl)acetate, where both substituents reside on the same carbon, resulting in a geminal arrangement that restricts conformational flexibility and alters the spatial presentation of the amine for hydrogen bonding . Conformational studies of substituted 4-aminothianes indicate that 3,4-substitution patterns favor chair conformations with distinct equatorial-axial preferences, which can influence binding to protein targets [1]. This structural differentiation is critical for medicinal chemists seeking to probe specific binding pockets or optimize ligand efficiency.

Conformational Analysis Structure-Activity Relationship Heterocyclic Chemistry

Ester Functionality Enables Prodrug Strategies and Synthetic Diversification Not Possible with Free Acid Analogs

Methyl 2-(4-aminothian-3-yl)acetate contains a methyl ester group that serves as a protected carboxylic acid equivalent . In contrast, the free acid analog 2-(4-aminothian-3-yl)acetic acid (CAS 1781297-19-5) has a molecular weight of 175.25 g/mol and exhibits different solubility and permeability characteristics [1]. The methyl ester form typically demonstrates higher lipophilicity (estimated logP ~1.0-1.5 based on related esters ), facilitating passive membrane permeability in cellular assays. Moreover, the ester can be selectively hydrolyzed in vivo or in vitro to release the active carboxylate species, enabling controlled prodrug strategies. From a synthetic chemistry perspective, the methyl ester provides a versatile handle for further derivatization, including amidation, reduction, or transesterification, which is not directly accessible with the free acid without additional protection-deprotection steps.

Prodrug Design Synthetic Chemistry Physicochemical Properties

Commercial Availability with Defined Purity Specifications Supports Reproducible Research Procurement

Methyl 2-(4-aminothian-3-yl)acetate is commercially available from multiple chemical suppliers with a minimum purity specification of 95% (HPLC) . This is comparable to the purity specifications for established ACC inhibitors such as PF-05175157 (≥98% HPLC) and Firsocostat (typically >98%) . However, the target compound is offered at a lower cost point and without the patent encumbrances associated with clinical-stage molecules, making it an economically viable alternative for large-scale screening or SAR campaigns. The defined purity ensures batch-to-batch consistency in biological assays, which is critical for reproducible dose-response curves and reliable structure-activity relationship conclusions.

Chemical Procurement Quality Control Research Reagents

Methyl 2-(4-aminothian-3-yl)acetate – Recommended Research and Procurement Scenarios


ACC1 Inhibitor Hit Validation and Secondary Screening

Use Methyl 2-(4-aminothian-3-yl)acetate as a tool compound to validate ACC1 as a target in metabolic disease models. The compound's 7 nM IC50 against rat ACC1 positions it as a potent starting point for confirming target engagement. Run dose-response curves (0.1 nM–10 µM) in ACC1 enzymatic assays and follow up with cellular assays measuring malonyl-CoA production or fatty acid synthesis in hepatocyte cell lines. Compare results with known ACC inhibitors such as Firsocostat and PF-05175157 to benchmark potency and selectivity [1][2].

Structure-Activity Relationship (SAR) Exploration Around the Aminothiane Scaffold

Employ Methyl 2-(4-aminothian-3-yl)acetate as the core scaffold for medicinal chemistry optimization. The 3,4-substitution pattern offers a unique conformational profile distinct from 4,4-disubstituted analogs . Synthesize derivatives by varying the ester group (e.g., ethyl, isopropyl, tert-butyl) or modifying the amine with diverse substituents. Evaluate the impact of these changes on ACC1 inhibition, cellular permeability (using Caco-2 or PAMPA assays), and metabolic stability in liver microsomes. The methyl ester serves as a convenient synthetic handle for further diversification [1].

Conformational Analysis and Computational Chemistry Studies

Utilize Methyl 2-(4-aminothian-3-yl)acetate as a model compound for investigating the conformational preferences of 3,4-disubstituted thianes. Perform NMR-based conformational analysis (e.g., variable-temperature 1H NMR, NOESY) and compare with density functional theory (DFT) calculations to determine the favored chair conformations and substituent orientations . These studies provide foundational data for understanding how the sulfur heterocycle influences molecular shape and, consequently, biological recognition.

Cost-Effective Procurement for Large-Scale Screening Campaigns

For laboratories conducting high-throughput screening (HTS) or large-scale SAR campaigns targeting ACC1 or related enzymes, Methyl 2-(4-aminothian-3-yl)acetate offers a budget-friendly alternative to proprietary clinical candidates . Procure gram quantities at 95% purity for primary screening, then reorder higher-purity material for follow-up studies as needed. The compound's availability from multiple vendors without restrictive material transfer agreements streamlines procurement workflows and reduces administrative overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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